molecular formula C10H11ClN2O2 B1428201 5-chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1305324-72-4

5-chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1428201
CAS No.: 1305324-72-4
M. Wt: 226.66 g/mol
InChI Key: DQPMVEWAIWMTMO-UHFFFAOYSA-N
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Description

5-Chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine is a versatile and high-value chemical scaffold designed for advanced research and development, particularly in medicinal chemistry and drug discovery. This multifunctional compound features a 7-azaindole core, a privileged structure in the design of kinase inhibitors, which are critical in oncology and other therapeutic areas. The reactive chloro substituent at the 5-position offers a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the rapid exploration of structure-activity relationships (SAR). The dimethoxymethyl group at the 6-position is a unique feature that can serve as a protected aldehyde, which can be deprotected under mild acidic conditions to introduce a formyl group for additional synthetic transformations. This makes the compound an excellent intermediate for constructing diverse compound libraries aimed at screening for new biological activities. As with many specialized research chemicals, this product is provided on a final-sale basis, and researchers are responsible for confirming identity and purity in their specific applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c1-14-10(15-2)8-7(11)5-6-3-4-12-9(6)13-8/h3-5,10H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPMVEWAIWMTMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=C(C=C2C=CNC2=N1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine typically involves the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents under controlled conditions. One common method includes the use of vinylstannane and monothioacetic acids, which react to form the desired pyrrolo[2,3-b]pyridine derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory-scale synthesis, such as temperature control, reagent concentration, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed depend on the specific reaction and reagents used. For example, substitution reactions can yield various substituted pyrrolo[2,3-b]pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

5-Chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine serves as a valuable building block in the synthesis of pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the compound significantly affect its biological activity. Key findings include:

  • Chloro Substituent : Increases anti-inflammatory effects through enhanced binding affinity to cyclooxygenase enzymes.
  • Dimethoxymethyl Group : Improves solubility and bioavailability.

Biological Studies

The compound exhibits a range of biological activities, including:

  • Anti-inflammatory Activity : Demonstrated efficacy in reducing inflammation markers.
  • Antimicrobial Properties : Effective against various bacterial strains, including MRSA.
  • Anticancer Potential : Exhibits cytotoxic effects on several cancer cell lines.

Case Studies on Biological Efficacy

Study FocusFindings
Antimicrobial EfficacyEffective against MRSA with MIC values ranging from 15.62 to 31.25 μmol/L.
Antiproliferative ActivityVarying GI50 values across different cancer cell lines, indicating structural modifications can enhance efficacy.

Material Science Applications

The compound's unique structure makes it suitable for developing new materials with specific properties:

  • Polymer Chemistry : Used in synthesizing polymers that require specific thermal or mechanical properties.
  • Nanotechnology : Potential applications in creating nanomaterials due to its reactivity and ability to form stable complexes.

Mechanism of Action

The mechanism of action of 5-chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

5-Chloro-1-(triisopropylsilyl)-6-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1305325-25-0)

  • Key Features : This derivative incorporates bulky silyl-protecting groups (triisopropylsilyl and trimethylsilylethynyl) at positions 1 and 6, enhancing stability for synthetic intermediates.
  • Physical Properties : Molecular weight = 405.124 g/mol, density = 1.0 g/cm³, boiling point = 400.5°C .
  • Applications : Used in cross-coupling reactions for functionalizing the pyrrolopyridine core .

5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 1190321-59-5)

  • Key Features : Bromine replaces the dimethoxymethyl group at position 6, increasing electrophilicity for nucleophilic substitution reactions.
  • Purity : 97% (reported for commercial samples) .

4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS 918515-16-9)

  • Key Features : A chloro substituent at position 4 and an aldehyde group at position 3, enabling further functionalization (e.g., condensation reactions).
  • Structural Similarity : 0.78 similarity score to the target compound .

Data Tables for Comparative Analysis

Table 1: Structural and Physical Properties of Selected Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
5-Chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine Not reported C₁₀H₁₂ClN₂O₂ ~227.67 (calculated) Cl (C5), CH(OCH₃)₂ (C6)
5-Chloro-1-(triisopropylsilyl)-6-[(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridine 1305325-25-0 C₂₁H₃₃ClN₂Si₂ 405.124 Cl (C5), TIPS (N1), TMS-ethynyl (C6)
5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine 1190321-59-5 C₇H₄BrClN₂ 230.48 Cl (C5), Br (C6)

Research Findings and Limitations

  • Gaps in Data : Direct studies on this compound are absent in the evidence, necessitating extrapolation from analogs.
  • Contradictions : Silyl-protected analogs () prioritize stability over reactivity, whereas halogenated derivatives () emphasize functionalization.
  • Future Directions : Exploration of the dimethoxymethyl group’s electronic effects on kinase inhibition or metabolic stability is warranted.

Biological Activity

5-Chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C10H11ClN2O
  • Molecular Weight : 226.66 g/mol
  • MDL Number : MFCD20487081
  • PubChem ID : 329772330

Synthesis

The synthesis of this compound involves several chemical reactions that allow for the introduction of the chloro and dimethoxymethyl groups onto the pyrrolo[2,3-b]pyridine scaffold. Various methods have been explored to optimize yields and purity, including one-pot reactions and the use of different catalysts.

Biological Activity

Recent studies have highlighted the compound's broad spectrum of biological activities:

1. Anti-inflammatory Activity

Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory processes. In vitro studies have reported IC50 values indicating potent inhibition comparable to established anti-inflammatory drugs like celecoxib (IC50 = 0.04 μmol) .

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Studies suggest that certain pyrrolo derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics .

3. Anticancer Potential

Preliminary investigations into the anticancer properties of pyrrolo derivatives indicate that they may induce apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation .

Case Studies

Several case studies have been documented to illustrate the biological efficacy of this compound:

StudyBiological ActivityFindings
Atatreh et al. (2021)Anti-inflammatoryCompounds exhibited significant COX-2 inhibition with IC50 values comparable to celecoxib .
Tageldin et al. (2020)AntimicrobialDemonstrated effective inhibition against Gram-positive bacteria .
Recent Review (2024)AnticancerInduced apoptosis in HeLa cells through pathway modulation .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the pyrrolo[2,3-b]pyridine framework significantly affect biological activity. Key findings include:

  • Chloro Substituent : Enhances anti-inflammatory effects by increasing binding affinity to COX enzymes.
  • Dimethoxymethyl Group : Contributes to improved solubility and bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
5-chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine

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